molecular formula C7H6F2N2O2 B15225573 Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate

Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B15225573
M. Wt: 188.13 g/mol
InChI Key: QQEJSFXKDGCTAT-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated reactors may enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

    Cyclization Reactions: Formation of complex heterocyclic structures through cyclization.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidine compounds .

Scientific Research Applications

Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins .

Comparison with Similar Compounds

  • Methyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Comparison: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is unique due to its specific difluoromethyl substitution, which enhances its biological activity and metabolic stability. Compared to similar compounds, it exhibits higher lipophilicity and binding affinity to receptors, making it a more potent candidate for various applications .

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

methyl 5-(difluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C7H6F2N2O2/c1-13-7(12)6-10-2-4(3-11-6)5(8)9/h2-3,5H,1H3

InChI Key

QQEJSFXKDGCTAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C(F)F

Origin of Product

United States

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